6.4-Fold Improvement in 12α-Hydroxy Isomer Yield Through Optimized Microbial Biotransformation
The EP0088007A1 microbial process, employing Pseudomonas putida D4014 cultivated on 1.0 g/L sodium deoxycholate in a 10 L volume, produces 960 mg of 12α-hydroxyandrosta-1,4-diene-3,17-dione as the major product [1]. In contrast, the prior art Leppik process using Pseudomonas sp. MR108 requires 2.0 g/L substrate in a 15 L volume to yield only 146 mg of 12α-hydroxy isomer together with 270 mg of 12β-hydroxy isomer [1]. Normalizing yields per unit volume and substrate concentration, the EP0088007A1 invention delivers approximately 6.4 times more 12α-target isomer. This dramatic yield enhancement directly reduces the cost and complexity of sourcing the C12α-specific isomer for synthetic campaigns.
| Evidence Dimension | Volumetric yield of 12α-hydroxyandrosta-1,4-diene-3,17-dione (mg/L) per unit substrate concentration |
|---|---|
| Target Compound Data | 960 mg from 10 L fermentation with 1.0 g/L deoxycholate substrate (Pseudomonas putida D4014, 14 h) |
| Comparator Or Baseline | 146 mg of 12α-hydroxy isomer from 15 L fermentation with 2.0 g/L deoxycholate substrate; also 270 mg 12β-hydroxy isomer (Pseudomonas sp. MR108) |
| Quantified Difference | ~6.4-fold higher yield of the target isomer after normalizing for volume and substrate concentration |
| Conditions | Mineral salts medium, aerobic cultivation, deoxycholic acid substrate; EP0088007A1 vs Leppik process disclosed in Tetrahedron 37, 1747-1751 (1981) |
Why This Matters
Procuring the correct C12α isomer via the EP0088007A1 route reduces raw material costs and simplifies purification, making it economically viable for gram-to-kilogram synthetic programs.
- [1] EP 0088007 A1, 1983. Microbial process for producing 12-hydroxyandrosta-1,4-diene-3,17-dione. Fujisawa Pharmaceutical Co., Ltd. (lines 34-47). View Source
